molecular formula C15H11BrN2O2 B14419991 5-(3-Bromophenyl)-5-phenylimidazolidine-2,4-dione CAS No. 87185-04-4

5-(3-Bromophenyl)-5-phenylimidazolidine-2,4-dione

Cat. No.: B14419991
CAS No.: 87185-04-4
M. Wt: 331.16 g/mol
InChI Key: OCKMDJUEVNLZLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromophenyl)-5-phenylimidazolidine-2,4-dione is a heterocyclic compound that features both bromophenyl and phenyl groups attached to an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-5-phenylimidazolidine-2,4-dione typically involves the reaction of 3-bromobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with glyoxal to yield the desired imidazolidine-2,4-dione structure. The reaction conditions often include the use of a suitable solvent such as ethanol or acetic acid, and the reaction is typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-5-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-(3-Bromophenyl)-5-methylimidazolidine-2,4-dione: Similar structure but with a methyl group instead of a phenyl group.

    5-(4-Bromophenyl)-5-phenylimidazolidine-2,4-dione: Similar structure but with the bromine atom in the para position.

    5-(3-Chlorophenyl)-5-phenylimidazolidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

5-(3-Bromophenyl)-5-phenylimidazolidine-2,4-dione is unique due to the presence of both bromophenyl and phenyl groups, which can influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

CAS No.

87185-04-4

Molecular Formula

C15H11BrN2O2

Molecular Weight

331.16 g/mol

IUPAC Name

5-(3-bromophenyl)-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C15H11BrN2O2/c16-12-8-4-7-11(9-12)15(10-5-2-1-3-6-10)13(19)17-14(20)18-15/h1-9H,(H2,17,18,19,20)

InChI Key

OCKMDJUEVNLZLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.